3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(2,6-dichloropyridin-4-yl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-11-3-2-9(7-18)4-12(11)20-8-10-5-13(15)17-14(16)6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHEWLBDQJZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis from 4-Methoxy-3-hydroxybenzaldehyde
The most widely reported method involves alkylation of 4-methoxy-3-hydroxybenzaldehyde (isovanillin) with 4-(chloromethyl)-2,6-dichloropyridine under basic conditions:
Reaction Scheme :
$$
\text{4-Methoxy-3-hydroxybenzaldehyde} + \text{4-(chloromethyl)-2,6-dichloropyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Conditions :
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Dimethylformamide (DMF) at 80°C
- Time : 12–16 hours
- Yield : 68–72% after column chromatography
Mechanistic Insights :
The reaction proceeds via deprotonation of the phenolic –OH group to form a phenoxide ion, which attacks the chloromethyl group on the pyridine derivative. DMF stabilizes the transition state through polar aprotic effects.
Nucleophilic Substitution with Preformed Pyridinylmethyl Halides
Alternative protocols employ 4-(bromomethyl)-2,6-dichloropyridine to enhance reactivity:
Procedure :
- Dissolve 4-methoxy-3-hydroxybenzaldehyde (1.0 equiv) and 4-(bromomethyl)-2,6-dichloropyridine (1.2 equiv) in acetone.
- Add cesium carbonate (3.0 equiv) and reflux at 60°C for 8 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Outcomes :
Advanced Methodologies
Phase-Transfer Catalysis for Enhanced Efficiency
Recent advances utilize tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to accelerate reactions at lower temperatures:
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% TBAB |
| Temperature | 40°C |
| Reaction Time | 6 hours |
| Yield Improvement | 82% (vs. 68% without catalyst) |
This method reduces side products such as aldehyde oxidation by minimizing thermal exposure.
Protection-Deprotection Strategies
For substrates sensitive to basic conditions, a two-step protection approach is employed:
- Aldehyde Protection : Convert 4-methoxy-3-hydroxybenzaldehyde to its dimethyl acetal using trimethyl orthoformate.
- Ether Formation : Alkylate with 4-(chloromethyl)-2,6-dichloropyridine under mild conditions (NaH, THF, 0°C).
- Deprotection : Hydrolyze the acetal with dilute HCl to regenerate the aldehyde.
Yield : 65–70% overall
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The dichloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzaldehyde group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Enzyme Inhibition
Benzaldehyde derivatives with substituents at the 4-position (e.g., methoxy, methyl) have been extensively studied for their inhibition of cytochrome P450 (CYP) enzymes. Key comparisons include:
Key Findings :
- The 4-methoxy group in 4-methoxybenzaldehyde enhances inhibitory potency for both human CYP2A6 and mouse CYP2A5 compared to unsubstituted benzaldehyde .
- CoMFA analysis suggests CYP2A5 has a larger active site than CYP2A6, which may accommodate bulkier substituents like the dichloropyridinyl group .
Functional Group Comparisons
- Benzimidazole Derivatives : Compounds like 9c and 9d () feature sulfonyl and pyridinylmethanesulfinyl groups. These exhibit distinct biological roles (e.g., proton pump inhibition) compared to the target compound’s aldehyde functionality, which is more reactive and prone to oxidation.
- Triazene Derivatives (e.g., BTNPPT in ): These act as chromogenic agents for cadmium detection.
Biological Activity
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a dichloropyridine moiety and a methoxybenzaldehyde group, which contribute to its unique properties.
- Molecular Formula : C13H10Cl2NO3
- Molecular Weight : 295.13 g/mol
- Chemical Structure : The compound consists of a dichloropyridine ring attached to a methoxybenzaldehyde, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The dichloropyridine moiety may inhibit specific enzymes or receptors, impacting cellular pathways.
- The methoxybenzaldehyde group can participate in biochemical reactions, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichloropyridine ring is often associated with enhanced activity against various pathogens.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Phosphodiesterase Inhibition
Similar compounds have been studied as phosphodiesterase (PDE) inhibitors, which play a role in regulating cellular signaling pathways. PDE inhibitors are known for their anti-inflammatory effects and potential use in treating respiratory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing activity.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent. Further investigations into its mechanism revealed that it activates caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
